Nortrachelogenin-8'-O-beta-glucoside

Food Safety Listeria monocytogenes Biofilm Prevention

Nortrachelogenin-8'-O-beta-glucoside (NTG) is the definitive 8'-O-β-glucoside lignan validated for SrtA inhibition and ≥150-fold L. monocytogenes biofilm reduction at 120 μM. Unlike aglycone analogs (e.g., trachelogenin) lacking antibiofilm activity, NTG's non-biocidal anti-virulence mechanism prevents AMR selection while preserving produce quality. Supplied at ≥98% purity with full HPLC/NMR characterization, NTG is an essential tool compound for anti-virulence drug discovery, postharvest intervention research, and lignan SAR studies. Not interchangeable with generic lignan glycosides.

Molecular Formula C26H32O12
Molecular Weight 536.5 g/mol
Cat. No. B12309023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNortrachelogenin-8'-O-beta-glucoside
Molecular FormulaC26H32O12
Molecular Weight536.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C26H32O12/c1-34-18-8-13(3-5-16(18)28)7-15-12-36-25(33)26(15,10-14-4-6-17(29)19(9-14)35-2)38-24-23(32)22(31)21(30)20(11-27)37-24/h3-6,8-9,15,20-24,27-32H,7,10-12H2,1-2H3
InChIKeyYAVQULWQXQRTKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nortrachelogenin-8'-O-beta-glucoside: Product Specification and Core Chemical Identity for Procurement


Nortrachelogenin-8'-O-beta-glucoside (NTG; CAS 858127-38-5) is a dibenzylbutyrolactone-type lignan glycoside with the molecular formula C₂₆H₃₂O₁₂ and a molecular weight of 536.53 g/mol . The compound is isolated from multiple botanical sources, including the dried roots of Pulsatilla koreana and the leaves and stems of Trachelospermum jasminoides . NTG is commercially available with a typical purity specification of ≥98% and is supplied as a solid at room temperature . It functions as a primary glucoside metabolite of nortrachelogenin, with the glucose moiety conjugated at the 8′-O position, distinguishing it structurally from other nortrachelogenin glycosides such as the 5′-C-glucoside analog .

Why Nortrachelogenin-8'-O-beta-glucoside Cannot Be Interchanged with Other Lignan Analogs in Biofilm Research


Generic substitution among lignan glycosides is not scientifically justified for experiments targeting Listeria monocytogenes biofilm prevention or sortase A (SrtA) inhibition. While compounds such as lariciresinol and trachelogenin share structural features of the dibenzylbutyrolactone lignan class, their glycosylation patterns and stereochemistry produce divergent activity profiles. Specifically, trachelogenin, which lacks the 8′-O-glucose moiety present in NTG, demonstrates efficacy in enhancing intestinal barrier function via occludin upregulation rather than antibiofilm activity [1]. In contrast, NTG at 120 μM reduces L. monocytogenes colonization on fresh produce surfaces by up to 150-fold—an effect magnitude that has not been reported for aglycone analogs [2]. The glucoside moiety confers altered physicochemical properties, including a calculated LogP of approximately 0.9, which influences solubility and bioavailability characteristics distinct from the more lipophilic aglycone nortrachelogenin .

Quantitative Evidence for Nortrachelogenin-8'-O-beta-glucoside: Comparative Performance Against Listeria Biofilms and Sortase A


NTG Reduces L. monocytogenes Colonization on Fresh Produce by Up to 150-Fold

Nortrachelogenin-8'-O-β-D-glucopyranoside (NTG) at a concentration of 120 μM decreased colonization of EPS-synthesizing L. monocytogenes on cantaloupe rind pieces by approximately 150-fold relative to untreated controls [1]. The compound also reduced colonization on cut celery and lettuce by 10- to 11-fold under identical conditions [1].

Food Safety Listeria monocytogenes Biofilm Prevention Postharvest Treatment

NTG Inhibits L. monocytogenes Sortase A In Vitro with Confirmed Mechanistic Target Engagement

Nortrachelogenin-8'-O-β-D-glucopyranoside inhibits the activity of L. monocytogenes sortase A (SrtA) in vitro [1]. Molecular modeling indicates that NTG preferentially binds to the SrtA active site, interfering with the transpeptidase function required for anchoring surface proteins, including the Pss-specific lectin, to the cell wall peptidoglycan [1]. This mechanism is distinct from that of compounds targeting bacterial viability or EPS synthesis directly.

Sortase A Inhibition Gram-Positive Pathogenesis Anti-Virulence Mechanism of Action

NTG Exhibits Antibiofilm Activity Comparable to Lariciresinol but with Distinct Structural Features

Lariciresinol, another maple lignan abundant in maple syrup, demonstrated antibiofilm activity comparable to that of NTG in L. monocytogenes biofilm assays [1]. Both compounds inhibit biofilm formation and promote dispersion of pre-formed EPS biofilms [2]. However, NTG and lariciresinol represent distinct lignan subtypes: NTG is a dibenzylbutyrolactone lignan glycoside, whereas lariciresinol is a dibenzylbutane-type lignan lacking glycosylation .

Lignan Comparative Activity Structure-Activity Relationship Biofilm Dispersion

NTG and Trachelogenin Exhibit Distinct Functional Profiles Despite Structural Similarity

Trachelogenin, the aglycone counterpart structurally related to NTG, enhances intestinal barrier function by increasing transepithelial electrical resistance (TEER) and decreasing ovalbumin flux via upregulation of the tight-junction protein occludin in Caco-2 monolayers [1]. In contrast, its glycoside tracheloside did not exhibit this activity [1]. This functional divergence illustrates that the presence and position of glycosylation critically modulate lignan biological activity, and by extension, NTG (8′-O-glucoside) may possess distinct activity profiles compared to trachelogenin.

Lignan Selectivity Functional Divergence Intestinal Barrier Anti-Inflammatory

Nortrachelogenin Aglycone Exhibits NF-κB Inhibitory Activity at Micromolar Concentrations

Nortrachelogenin, the aglycone form of NTG, shows moderate inhibitory activity on the NF-κB signaling pathway induced by TNF-α, with an IC₅₀ value of 49.4 μM [1]. This value establishes a baseline anti-inflammatory potency for the aglycone scaffold. While direct NF-κB inhibition data for NTG are not available in the open literature, the aglycone data provide a class-level inference that the dibenzylbutyrolactone core may possess anti-inflammatory potential, with glycosylation potentially modifying potency, solubility, and target engagement.

Anti-Inflammatory NF-κB Signaling Lignan Pharmacology

NTG Promotes EPS Detachment via Interference with Cell Wall Anchoring Machinery

NTG does not affect Pss exopolysaccharide (EPS) synthesis or degradation in L. monocytogenes. Instead, it promotes EPS detachment by interfering with an unidentified lectin that keeps EPS attached to the bacterial cell surface [1]. Consistent with this mechanism, deletion of the srtA gene results in Pss EPS detachment from listerial cells, and NTG inhibits SrtA activity in vitro [1]. This mechanism is distinct from that of compounds that inhibit EPS biosynthesis or directly kill bacteria.

Exopolysaccharide Biofilm Dispersion Surface Protein Anchoring Anti-Virulence Mechanism

Targeted Application Scenarios for Nortrachelogenin-8'-O-beta-glucoside Based on Validated Evidence


Postharvest Fresh Produce Safety: L. monocytogenes Biofilm Prevention

NTG is suitable for experimental protocols evaluating natural product-based interventions against L. monocytogenes biofilm formation on fresh produce surfaces. At 120 μM, NTG achieves up to 150-fold reduction in bacterial colonization on cantaloupe, establishing it as a positive control or lead scaffold for developing postharvest wash or coating formulations [1]. The non-biocidal mechanism of action (SrtA inhibition and EPS detachment) makes it particularly relevant for research into anti-virulence strategies that preserve produce quality without selecting for antimicrobial resistance [2].

Sortase A Inhibition Studies in Gram-Positive Pathogens

NTG serves as a validated SrtA inhibitor tool compound for investigating the role of surface protein anchoring in Gram-positive bacterial pathogenesis. Molecular modeling confirms preferential binding to the L. monocytogenes SrtA active site [1]. Researchers studying SrtA as an anti-virulence target in Listeria, Staphylococcus aureus, or other Gram-positive pathogens may employ NTG as a comparator or reference inhibitor alongside established SrtA inhibitors.

Comparative Lignan Structure-Activity Relationship (SAR) Studies

The distinct structural features of NTG—including the dibenzylbutyrolactone core, the 8′-O-β-glucoside conjugation, and its specific stereochemistry—make it a valuable comparator in lignan SAR studies. Direct comparisons with lariciresinol (dibenzylbutane-type), trachelogenin (aglycone), and other maple lignans enable researchers to dissect the structural determinants of antibiofilm activity, SrtA inhibition, and anti-inflammatory potential [1][2].

Natural Product Reference Standard for Maple-Derived Bioactives

NTG is identified as an active ingredient in maple wood extracts with antibiofilm properties [1]. As a characterized lignan glycoside isolable from Acer (maple) species, NTG may be utilized as an analytical reference standard for quantifying lignan content in maple-derived products or for quality control in natural product chemistry workflows involving lignan glycosides [2].

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